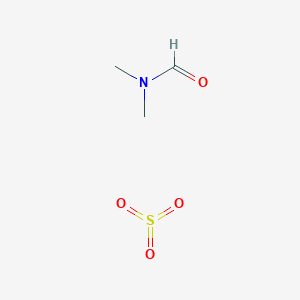

N,N-dimethylformamide;sulfur trioxide

Descripción general

Descripción

N,N-dimethylformamide;sulfur trioxide is a chemical compound with the molecular formula C3H7NOO3SThis compound is a combination of N,N-dimethylformamide and sulfur trioxide in a 1:1 ratio .

Métodos De Preparación

The preparation of N,N-dimethylformamide;sulfur trioxide typically involves the reaction of N,N-dimethylformamide with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of sulfur trioxide and to ensure the purity of the final product .

Análisis De Reacciones Químicas

N,N-dimethylformamide;sulfur trioxide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form different products.

Reduction: It can also undergo reduction reactions, where it reacts with reducing agents.

Substitution: The compound can participate in substitution reactions, where one of its components is replaced by another chemical group.

Common reagents and conditions used in these reactions include strong acids, bases, and other reactive chemicals. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Applications in Scientific Research

- Sulfonation Reagent

-

Biological Research

- This compound has been utilized in biological studies, particularly in the sulfation of tyrosine residues in peptides. Research indicates that it is more effective than other complexes, such as pyridine-sulfur trioxide, for this purpose. For instance, it has been successfully used to synthesize tyrosine sulfate-containing peptides like leucine-enkephalin sulfate .

- Industrial Applications

Case Studies

The application of N,N-dimethylformamide; sulfur trioxide in industrial processes has been documented in large-scale operations where it facilitated the N-sulfation of various substrates efficiently. The reaction conditions were optimized to minimize by-products and maximize yield, demonstrating its effectiveness as a sulfonation reagent in commercial settings .

Safety Considerations

While the N,N-dimethylformamide; sulfur trioxide complex is highly effective, it poses certain safety risks due to its reactive nature. Proper handling protocols must be established to mitigate hazards associated with its use, particularly regarding the potential for exothermic reactions during storage and handling .

Mecanismo De Acción

The mechanism of action of N,N-dimethylformamide;sulfur trioxide involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction pathways and the formation of products. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparación Con Compuestos Similares

N,N-dimethylformamide;sulfur trioxide can be compared with other similar compounds, such as:

Formamide, N,N-dimethyl-, compd. with sulfinylbis[methane] (11): This compound has a similar structure but different chemical properties and applications.

Sulfur trioxide N,N-dimethylformamide complex: This compound is another complex of N,N-dimethylformamide with sulfur trioxide, but with different stoichiometry and properties.

The uniqueness of Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) lies in its specific ratio and the resulting chemical properties and applications .

Actividad Biológica

N,N-Dimethylformamide (DMF) combined with sulfur trioxide (SO₃) forms a complex that has garnered interest in various biological applications due to its unique properties. This compound, often referred to as the DMF-SO₃ complex, is primarily used in sulfation reactions, which are crucial in modifying biological molecules for enhanced activity or specificity.

The DMF-SO₃ complex has a molecular formula of C₃H₇NO₄S and a molecular weight of approximately 153.15 g/mol. It is characterized by its ability to act as a sulfating agent, facilitating the introduction of sulfate groups into organic molecules. This modification can significantly alter the biological activity of the substrates involved.

- Mechanism of Action : The compound interacts with various molecular targets, including hydroxyl and amino groups in biomolecules, leading to sulfation. This process can enhance solubility, stability, and biological activity of compounds such as polysaccharides and proteins .

Applications in Biological Research

- Sulfation of Polysaccharides : The DMF-SO₃ complex has been effectively used for the sulfation of polysaccharides derived from red microalgae. This process enhances their biological activities, such as anticoagulant properties .

- Modification of Biological Molecules : Research indicates that DMF-SO₃ is utilized in the sulfation of various biomolecules, including flavonoids and steroids, which can lead to improved pharmacological profiles .

- Inhibition Studies : The compound has been studied for its role in inhibiting chitin synthesis in insects, showcasing its potential use as a pest control agent by disrupting essential biological processes .

Case Study 1: Sulfation of Extracellular Polysaccharides

A significant study demonstrated the effectiveness of the DMF-SO₃ complex in sulfating extracellular polysaccharides from red microalgae. The resulting sulfated polysaccharides exhibited enhanced biological activities such as increased anticoagulant effects compared to their non-sulfated counterparts .

Case Study 2: Inhibition of Chitin Synthesis

Research involving the application of the DMF-SO₃ complex highlighted its ability to inhibit chitin synthesis in insect systems. This inhibition is crucial for developing environmentally friendly pest control strategies, targeting the biosynthesis pathways essential for insect growth and development .

Table 1: Comparison of Biological Activities

| Compound | Application | Biological Activity |

|---|---|---|

| DMF-SO₃ Complex | Sulfation of Polysaccharides | Anticoagulant properties |

| DMF-SO₃ Complex | Inhibition of Chitin Synthesis | Pest control |

| DMF-SO₃ Complex | Modification of Flavonoids | Enhanced pharmacological activity |

Table 2: Properties of N,N-Dimethylformamide;Sulfur Trioxide

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇NO₄S |

| Molecular Weight | 153.15 g/mol |

| Melting Point | 155-158 °C |

| Flash Point | >120 °C |

Propiedades

IUPAC Name |

N,N-dimethylformamide;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.O3S/c1-4(2)3-5;1-4(2)3/h3H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDQGRURHDVABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067480 | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29584-42-7 | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29584-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylformamide, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.